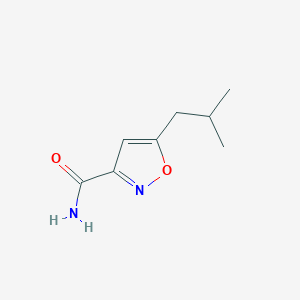

5-Isobutylisoxazole-3-carboxamide

Description

5-Isobutylisoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with an isobutyl group at the 5-position and a carboxamide moiety at the 3-position. Its molecular formula is C₁₀H₁₆N₂O₃, and it is synthesized via a multi-step process involving β-keto hydroxamic acid intermediates (Method E) followed by carbamate formation (Method G) . The compound is typically obtained as a clear oil with a moderate yield of 66% after purification via silica gel flash chromatography (20% ethyl acetate/hexane) . Key spectroscopic data include:

Properties

IUPAC Name |

5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(9)11)10-12-6/h4-5H,3H2,1-2H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBOFQXTJOGRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NO1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylisoxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method employs the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Isobutylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts or specific conditions to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

5-Isobutylisoxazole-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Isobutylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic nuances of 5-Isobutylisoxazole-3-carboxamide can be contextualized against analogous isoxazole derivatives. Below is a comparative analysis based on substituent effects, synthetic yields, and physicochemical properties:

Table 1: Comparative Analysis of Isoxazole-3-carboxamide Derivatives

Key Observations :

Substituent Effects on Yield :

- Bulky substituents (e.g., cyclopentyl, isobutyl) generally result in lower yields (64–66%) compared to smaller groups like isopropyl (80%) . Steric hindrance during carbamate formation (Method G) likely limits reaction efficiency.

- The tert-butyl derivative, despite its bulk, achieves a high yield (77%) due to enhanced stability of the intermediate alcohol (13e) during synthesis .

Physical State :

- Derivatives with linear or cyclic aliphatic substituents (e.g., isobutyl, pentan-2-yl) are oils, while those with rigid or aromatic groups (e.g., tert-butyl) form solids .

Spectroscopic Trends :

- The isoxazole proton (C4-H) resonates at δ ~6.12–6.16 ppm across all derivatives, confirming minimal electronic perturbation by substituents .

- Carbamate methyl groups (N,N-dimethyl) appear as singlets at δ ~3.00–3.10 ppm .

Biological Relevance :

- While the provided evidence focuses on synthesis, the broader study context (acetylcholinesterase inhibition) suggests that substituent bulk and lipophilicity may influence target binding. For example, tert-butyl derivatives might exhibit enhanced membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.